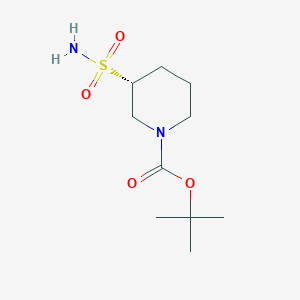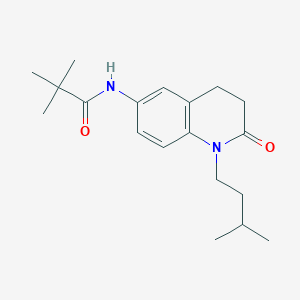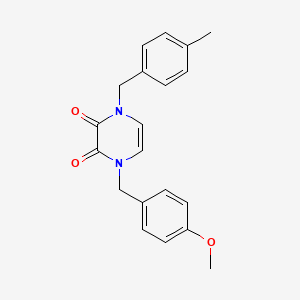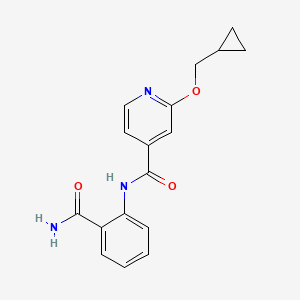
Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl compounds are widely used in organic chemistry due to their unique properties. The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It’s known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate” are not available, tert-butyl groups are often incorporated into large molecules for improved solubility and to bias regioselectivity .
Molecular Structure Analysis
The tert-butyl group has a unique structure that affects its electronic properties. For instance, the insertion of tert-butyl groups can raise the LUMO level of certain compounds .
Chemical Reactions Analysis
Tert-butyl groups are known to affect intramolecular through-bond interactions between redox units in certain compounds . They can also be used as probes for NMR studies of macromolecular complexes .
Physical And Chemical Properties Analysis
Tert-butyl compounds generally have high thermal and chemical stability, which are important requirements for their diverse applications in the field of organic (opto)electronics .
科学的研究の応用
Asymmetric Synthesis
Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate has been leveraged in the asymmetric synthesis of amines, which are crucial for creating a wide range of enantioenriched amines. These include alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method utilizes the tert-butanesulfinyl group's ability to activate imines for the addition of various classes of nucleophiles, acting as a powerful chiral directing group. The subsequent cleavage of the tert-butanesulfinyl group enables the synthesis of these amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).
Catalytic Activity
In another application, axially chiral dicarboxylic acid, incorporating elements of this compound, was developed for use in asymmetric Mannich-type reactions. This catalytic system has demonstrated remarkable generality and high enantioselectivities in reactions with tert-butyl diazoacetate and its analogues. The unique internal hydrogen bonding of the axially chiral dicarboxylic acid, revealed through X-ray crystallographic analysis, is foundational to its distinctive acidity and chiral scaffolding capabilities (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).
Precatalyst for Sulfenate Anions
Tert-butyl phenyl sulfoxide, related to the this compound structure, has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions. This approach is advantageous for coupling reactions due to the byproduct being a gas, which simplifies product purification. The method allows for the synthesis of trans-stilbenes with high yield and purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Kinetic Resolution and Esterification
A novel application of this compound derivatives is found in the kinetic resolution of racemic carboxylic acids. Utilizing an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, this method achieves high asymmetric induction. This resolution process is particularly efficient for O-protected alpha-hydroxy carboxylic acids and N-protected alpha-amino acids, demonstrating the versatility and utility of tert-butyl derivatives in stereochemical manipulations (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Sulfamoyl groups are often found in drugs that inhibit carbonic anhydrases, a family of enzymes involved in regulating ph and fluid balance in the body .
Biochemical Pathways
Without specific information on “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate”, it’s difficult to say which biochemical pathways it might affect. If it does inhibit carbonic anhydrases as suggested, it could impact a variety of physiological processes, including respiration and the formation of cerebrospinal fluid .
Pharmacokinetics
The tert-butyl group is known to be resistant to metabolism, which could potentially increase the compound’s bioavailability .
Result of Action
If it does act as an inhibitor of carbonic anhydrases, it could potentially alter pH balance within cells and tissues .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by a variety of environmental factors, including pH and the presence of other molecules that could interact with the compound. The tert-butyl group is known to be quite stable under a variety of conditions .
生化学分析
Biochemical Properties
The tert-butyl group in Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the crowded tert-butyl group, which is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Cellular Effects
It is known that the tert-butyl group can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves a combination of a high bond dissociation energy and limited accessibility . This allows for effective oxidation of the tert-butyl C H bonds, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are subject to its stability and degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the tert-butyl group can interact with various transporters or binding proteins .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXNCYVUUIURI-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)



![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)
![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)